![molecular formula C6H14N6O2 B14308488 1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane CAS No. 114454-28-3](/img/structure/B14308488.png)
1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane is a chemical compound with the molecular formula C5H10N6O2 It is known for its unique structure, which includes a tetrazocane ring with nitroso groups at the 3 and 7 positions and methyl groups at the 1 and 5 positions
Vorbereitungsmethoden
The synthesis of 1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane typically involves the nitrosation of 1,5-dimethyl-1,3,5,7-tetraazacyclooctane. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions, including temperature and pH, are carefully monitored to ensure the selective formation of the dinitroso compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and by-products.
Analyse Chemischer Reaktionen
1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane can be compared with other similar compounds, such as:
1,3,5,7-Tetraazabicyclo[3.3.1]nonane: This compound lacks the nitroso groups and has different chemical properties.
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): A highly nitrated derivative with explosive properties, unlike the relatively stable this compound.
Eigenschaften
114454-28-3 | |
Molekularformel |
C6H14N6O2 |
Molekulargewicht |
202.22 g/mol |
IUPAC-Name |
1,5-dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C6H14N6O2/c1-9-3-11(7-13)5-10(2)6-12(4-9)8-14/h3-6H2,1-2H3 |
InChI-Schlüssel |
XEDPIZUYWSMLGL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CN(CN(CN(C1)N=O)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.